3-Amino-5-methoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

One prominent application of 3-AMBA is in the creation of aromatic rigidifying units within peptides. These units introduce structural constraints into the peptide backbone, influencing its conformation and stability. This characteristic is particularly valuable in designing peptides that mimic the structure and function of naturally occurring bioactive molecules. For instance, researchers have employed 3-AMBA to develop peptide inhibitors targeting specific enzymes, potentially leading to the creation of novel therapeutic agents [].

Another application of 3-AMBA lies in the development of peptides with enhanced cell permeability. The presence of the methoxy group (OCH3) in 3-AMBA can improve the ability of the peptide to penetrate cell membranes, facilitating its delivery into cells for further investigation. This property is advantageous in studying the intracellular interactions of peptides with various cellular components [].

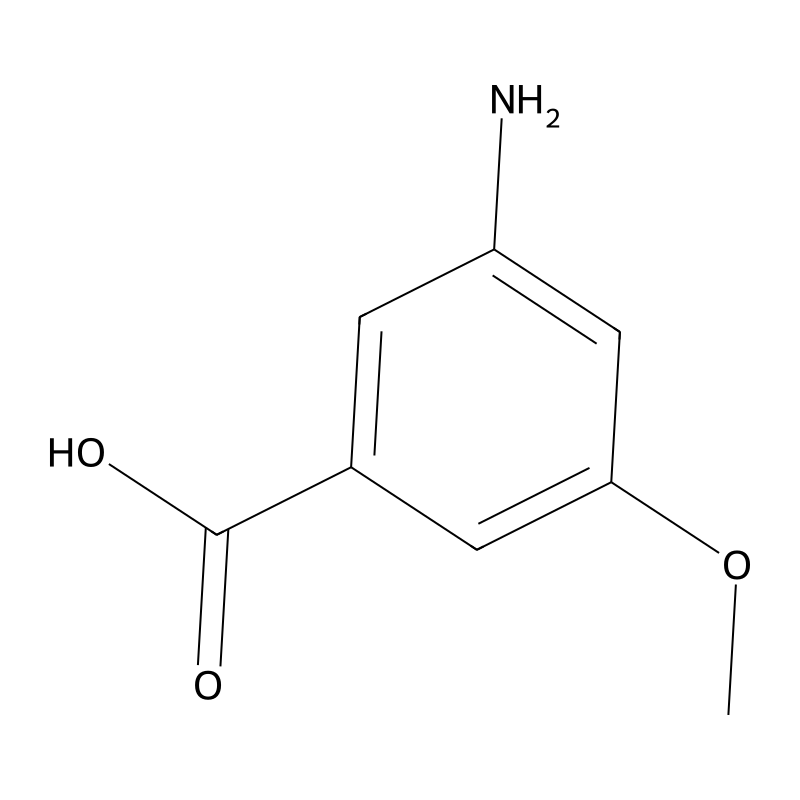

3-Amino-5-methoxybenzoic acid, also known as 5-methoxy-3-aminobenzoic acid, is an aromatic compound that features both amino and methoxy functional groups. Its molecular formula is C9H11NO3, and it has a molecular weight of 181.19 g/mol. The compound consists of a benzene ring substituted with a methoxy group (-OCH3) at the 5-position and an amino group (-NH2) at the 3-position. This specific arrangement contributes to its chemical properties and potential biological activities.

The compound is typically presented as a white to off-white crystalline powder and is soluble in water, methanol, and ethanol. Its structure can be represented as follows:

- Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

- Acylation: The amino group can undergo acylation reactions, leading to the formation of amides when reacted with acyl chlorides or anhydrides.

- Nitration: The aromatic ring can be nitrated using a mixture of concentrated nitric and sulfuric acids, resulting in nitro-substituted derivatives.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

These reactions highlight the versatility of 3-amino-5-methoxybenzoic acid in organic synthesis.

Research indicates that 3-amino-5-methoxybenzoic acid exhibits various biological activities, including:

- Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in pharmaceutical applications.

- Anti-inflammatory Effects: Preliminary studies suggest that it may have anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation.

- Antioxidant Properties: The compound has been evaluated for its antioxidant capabilities, which could play a role in protecting cells from oxidative stress.

These biological activities make 3-amino-5-methoxybenzoic acid a subject of interest for drug development and therapeutic applications.

Several synthesis methods exist for producing 3-amino-5-methoxybenzoic acid:

- Nitration Followed by Reduction: Starting from 5-methoxybenzoic acid, nitration can be performed to introduce a nitro group at the 3-position, followed by reduction to yield the amino group.

- Direct Amination: The methoxybenzoic acid can be directly aminated using ammonia or amines under appropriate conditions (e.g., high temperature and pressure).

- Use of Protective Groups: In multi-step syntheses, protective groups may be employed to selectively modify the carboxylic acid or amino functionalities before deprotection.

These methods allow for the efficient synthesis of 3-amino-5-methoxybenzoic acid in laboratory settings.

The applications of 3-amino-5-methoxybenzoic acid are diverse:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.

- Chemical Intermediates: It can act as an intermediate in the synthesis of more complex organic molecules used in various chemical industries.

- Research Reagent: In biochemical research, it may be used as a reagent for studying enzyme activity or metabolic pathways.

These applications underscore the compound's relevance in both industrial and research contexts.

Interaction studies involving 3-amino-5-methoxybenzoic acid focus on its binding affinity with biological targets such as enzymes and receptors. Research has indicated potential interactions with:

- Enzymes: Studies may explore how this compound inhibits or activates specific enzymes involved in metabolic pathways.

- Receptors: Investigating its binding affinity to certain receptors could reveal insights into its pharmacological effects.

These studies are crucial for understanding the mechanism of action and potential therapeutic uses of the compound.

Several compounds share structural similarities with 3-amino-5-methoxybenzoic acid, including:

- 4-Amino-2-methoxybenzoic Acid: Features an amino group at the para position relative to the carboxylic acid and a methoxy group at the ortho position.

- 2-Amino-4-methoxybenzoic Acid: Contains an amino group at the ortho position relative to the carboxylic acid and a methoxy group at the para position.

- 5-Amino-2-methoxybenzoic Acid: Has an amino group at the 5-position and a methoxy group at the 2-position on the benzene ring.

Comparison TableCompound Name Amino Position Methoxy Position Notable Activity 3-Amino-5-methoxybenzoic Acid Meta Para Antimicrobial properties 4-Amino-2-methoxybenzoic Acid Para Ortho Potential anti-inflammatory 2-Amino-4-methoxybenzoic Acid Ortho Para Antioxidant properties 5-Amino-2-methoxybenzoic Acid Para Ortho Enzyme inhibition

| Compound Name | Amino Position | Methoxy Position | Notable Activity |

|---|---|---|---|

| 3-Amino-5-methoxybenzoic Acid | Meta | Para | Antimicrobial properties |

| 4-Amino-2-methoxybenzoic Acid | Para | Ortho | Potential anti-inflammatory |

| 2-Amino-4-methoxybenzoic Acid | Ortho | Para | Antioxidant properties |

| 5-Amino-2-methoxybenzoic Acid | Para | Ortho | Enzyme inhibition |

The uniqueness of 3-amino-5-methoxybenzoic acid lies in its specific arrangement of functional groups, which influences its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

GHS Hazard Statements

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant